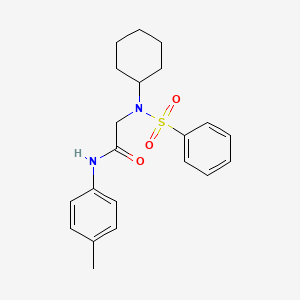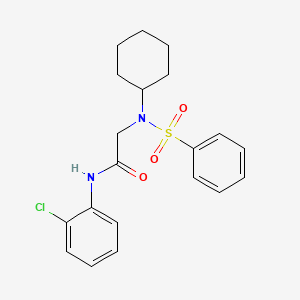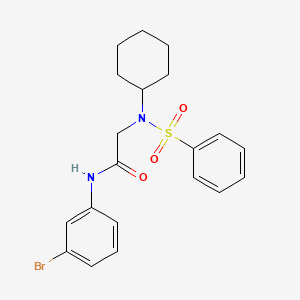
N~2~-cyclohexyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-cyclohexyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as CCG-1423, is a small molecule inhibitor that has been extensively studied for its potential role in cancer treatment. This compound belongs to the class of glycogen synthase kinase 3 (GSK-3) inhibitors and has shown promising results in preclinical studies.
Mécanisme D'action
CCG-1423 inhibits the activity of N~2~-cyclohexyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, which is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting N~2~-cyclohexyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, CCG-1423 prevents the activation of various signaling pathways that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
CCG-1423 has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, CCG-1423 has been demonstrated to inhibit the epithelial-mesenchymal transition (EMT) of cancer cells, which is a critical step in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CCG-1423 is its specificity towards N~2~-cyclohexyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, which allows for the selective inhibition of this pathway without affecting other cellular processes. However, one of the limitations of CCG-1423 is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
Future research on CCG-1423 could focus on improving its solubility and bioavailability in vivo. Additionally, further studies could investigate the potential of CCG-1423 in combination with other chemotherapy drugs for the treatment of cancer. Finally, research could also explore the potential of CCG-1423 in other disease contexts, such as neurodegenerative disorders.
Applications De Recherche Scientifique
CCG-1423 has been extensively studied for its potential role in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, CCG-1423 has been demonstrated to enhance the efficacy of chemotherapy drugs, such as cisplatin, in cancer cells.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(cyclohexyl)amino]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-17-12-14-18(15-13-17)22-21(24)16-23(19-8-4-2-5-9-19)27(25,26)20-10-6-3-7-11-20/h3,6-7,10-15,19H,2,4-5,8-9,16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWPNLDOKCCYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3483849.png)

![4-({N-benzyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3483875.png)



![4-{[N-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzamide](/img/structure/B3483919.png)
![4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3483929.png)
![N~1~-(2-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3483936.png)
![9-{3-bromo-4-[(3-fluorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3483938.png)
![2-({N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoic acid](/img/structure/B3483940.png)
![N-(2-ethoxyphenyl)-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B3483947.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3483949.png)
![4-fluoro-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B3483954.png)